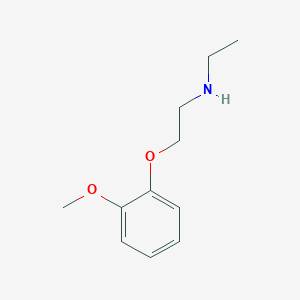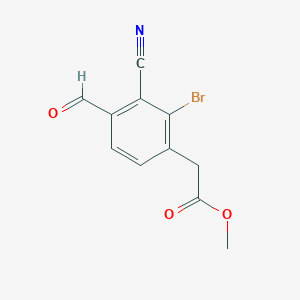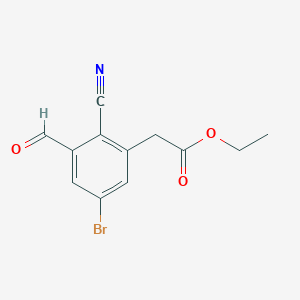![molecular formula C8H17NO B1486449 2-[(Cyclopropylmethyl)amino]butan-1-ol CAS No. 1156169-03-7](/img/structure/B1486449.png)
2-[(Cyclopropylmethyl)amino]butan-1-ol
Overview
Description
“2-[(Cyclopropylmethyl)amino]butan-1-ol” is a chemical compound with the molecular formula C8H17NO . It contains a butan-1-ol backbone, which is a four-carbon alcohol, with a cyclopropylmethylamino group attached to the second carbon .
Molecular Structure Analysis
The molecular structure of “2-[(Cyclopropylmethyl)amino]butan-1-ol” would consist of a butan-1-ol backbone with a cyclopropylmethylamino group attached to the second carbon. The presence of the alcohol (-OH) and amino (-NH2) functional groups may allow for hydrogen bonding and other intermolecular interactions .Scientific Research Applications
Synthesis and Catalytic Applications
2-[(Cyclopropylmethyl)amino]butan-1-ol and its derivatives have been utilized in various synthetic and catalytic processes, demonstrating the compound's versatility in organic synthesis. For example, the chiral derivative (S)-(+)-2-(N-benzylamino)butan-1-ol (BAB) has been synthesized from its Schiff base through catalytic hydrogenation over palladium on carbon. This compound acts as a resolving agent for preparing optically active cyclopropanecarboxylic acids, showcasing its significance in the synthesis of chiral molecules (Hegedüs et al., 2015).
Chemical Transformations
The compound's structural framework facilitates various chemical transformations. A study on the aminolysis of a related compound, 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one, with different amines, highlighted the influence of sterically unshielded amines and high dielectric permittivity reaction mediums. Such reactions showcase the chemical versatility and reactivity of cyclopropylmethylamino derivatives in organic synthesis (Novakov et al., 2017).
Aromatic and Anticorrosion Applications
Further extending its utility, derivatives of 2-[(Cyclopropylmethyl)amino]butan-1-ol have been explored for their anticorrosion properties. Phenyl aldehyde layers functionalized with amino alcohols, including derivatives of 2-[(Cyclopropylmethyl)amino]butan-1-ol, have shown promising anticorrosion effects when electrodeposited on copper. These studies reveal the compound's potential in materials science, particularly in protective coatings and anticorrosion applications (Chira et al., 2021).
Enzymatic Oxidation
The engineered cytochrome P450cam, modified to improve substrate fit, has demonstrated the ability to oxidize gaseous alkanes like butane and propane to their corresponding alcohols, butan-2-ol, and propan-2-ol, respectively. This highlights the potential of 2-[(Cyclopropylmethyl)amino]butan-1-ol and its analogs in biotechnological applications, particularly in enzymatic processes and biocatalysis (Bell et al., 2002).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties. As an alcohol and amine, “2-[(Cyclopropylmethyl)amino]butan-1-ol” could potentially be irritating to the skin and eyes, and harmful if ingested or inhaled. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated area .
properties
IUPAC Name |
2-(cyclopropylmethylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(6-10)9-5-7-3-4-7/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYJJRROXCLKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopropylmethyl)amino]butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



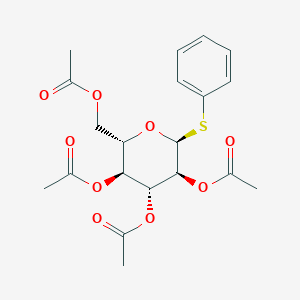
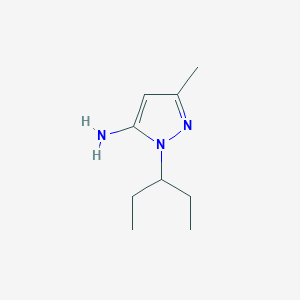
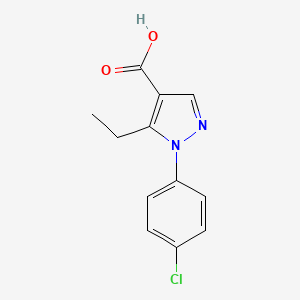
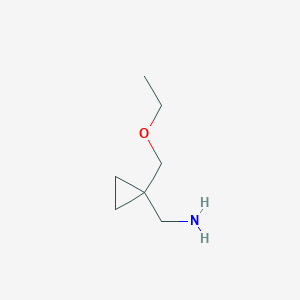
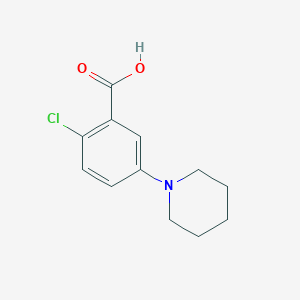
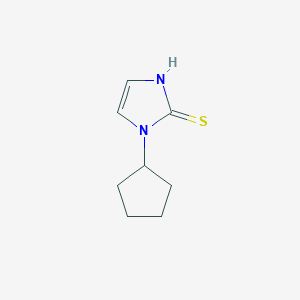
![3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B1486374.png)
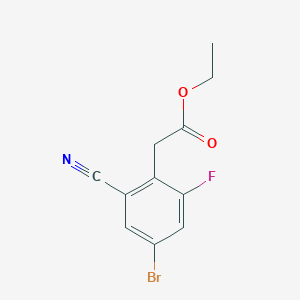
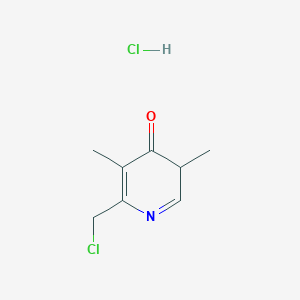
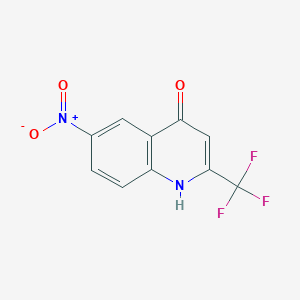
![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486382.png)
